Nifedipine - 193689-82-6

Nifedipine

Catalog Number: EVT-3557049
CAS Number: 193689-82-6
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992)
Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite.
Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981.
Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist.
Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.
Nifedipine is a natural product found in Homo sapiens with data available.
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.
Source

Nifedipine was first synthesized in 1965 by chemists at Bayer AG. It was introduced into clinical practice in the 1980s and has since become a widely prescribed medication for its efficacy in lowering blood pressure and alleviating chest pain associated with angina.

Classification

Nifedipine is classified as a calcium channel blocker (specifically, a dihydropyridine derivative). It is categorized under the following:

  • Pharmacological Class: Calcium channel antagonists
  • Therapeutic Class: Antihypertensive agents
  • Chemical Class: Dihydropyridines
Synthesis Analysis

Methods and Technical Details

The synthesis of nifedipine typically involves the condensation of o-nitrobenzaldehyde with methyl acetoacetate, followed by cyclization with 3-aminocrotonic acid methyl ester. Several methods have been developed to enhance yield and purity:

  1. Traditional Method: This involves a one-pot reaction of the starting materials under reflux conditions, which can lead to side reactions and impurities.
  2. Improved Two-Step Method: Recent advancements propose a two-step synthesis process that utilizes nitrogen-containing heterocyclic carboxylic acid catalysts. This method reduces the presence of genotoxic impurities like o-nitrobenzaldehyde by separating the reaction into two distinct phases, allowing for better control over reaction conditions and purification steps .
  3. Hantzsch Reaction: A novel approach has been explored using the Hantzsch reaction for synthesizing nitrogen-13 labelled nifedipine, which is particularly useful in positron emission tomography (PET) applications .
Molecular Structure Analysis

Structure and Data

Nifedipine has the following molecular formula: C17H18N2O6C_{17}H_{18}N_{2}O_{6} and a molecular weight of approximately 346.34 g/mol. The structure features a dihydropyridine ring, which is crucial for its pharmacological activity.

  • Chemical Structure:

    Nifedipine Structure

The compound exhibits chirality with specific stereoisomers contributing to its biological activity.

Structural Data

  • Melting Point: 202-203 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

Nifedipine undergoes various chemical reactions including:

  1. Reduction Reactions: Nifedipine can be reduced to form different derivatives, which may exhibit altered pharmacological properties.
  2. Hydrolysis: In aqueous environments, nifedipine may hydrolyze, affecting its stability and bioavailability.
  3. Oxidation Reactions: The nitro group can be reduced to an amino group under specific conditions, which can be utilized for analytical quantification methods .
Mechanism of Action

Nifedipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, leading to:

  1. Vasodilation: By inhibiting calcium influx, nifedipine causes relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance.
  2. Decreased Heart Rate: It also reduces myocardial contractility and oxygen consumption, making it beneficial for patients with angina.

This mechanism contributes significantly to lowering blood pressure and alleviating symptoms associated with angina pectoris.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.25 g/cm³

Chemical Properties

  • pH Range: The pH of nifedipine solutions can vary depending on the formulation but typically falls between 4.5 to 7.
  • Stability: Nifedipine is sensitive to light and moisture; thus, it should be stored in a cool, dry place away from direct sunlight.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and detect impurities during synthesis .

Applications

Nifedipine is primarily used in clinical settings for:

  1. Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  2. Angina Pectoris Treatment: Nifedipine alleviates chest pain associated with angina by improving blood flow to the heart muscle.
  3. Off-label Uses: Research indicates potential applications in treating other cardiovascular conditions such as Raynaud's phenomenon due to its vasodilatory effects.

In recent studies, nifedipine analogs have been investigated for their antihypertensive activity, exploring modifications that could enhance efficacy or reduce side effects .

Historical Development & Synthesis Methodologies

Evolution of Dihydropyridine Calcium Channel Blockers

The discovery of dihydropyridine (DHP) calcium channel blockers (CCBs) revolutionized antihypertensive therapy. The foundational work began with Fleckenstein's identification of calcium antagonism in 1969, which laid the groundwork for developing L-type calcium channel inhibitors [3] [6]. Nifedipine, synthesized in 1969, emerged as the prototypical DHP CCB. Its mechanism involves selective blockade of L-type calcium channels in vascular smooth muscle, reducing calcium influx and inducing vasodilation. Unlike non-DHP CCBs (e.g., verapamil), nifedipine exhibits high vascular selectivity but initially suffered from short half-life and reflex sympathetic activation due to rapid vasodilation [6] [8]. Subsequent generations addressed these limitations: second-generation DHPs introduced slow-release formulations, while third-generation agents (e.g., amlodipine) leveraged lipophilicity for prolonged activity and reduced side effects [3] [6]. Fourth-generation DHPs like cilnidipine further expanded selectivity to N-type and T-type channels, enhancing organ protection [6].

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey AdvancementsLimitations of Predecessors Addressed
FirstNifedipine (immediate release)Initial L-type channel blockade; potent vasodilationN/A
SecondNifedipine GITS, felodipineSlow-release formulations; reduced peak-trough fluctuationsShort half-life; reflex tachycardia
ThirdAmlodipine, azelnidipineHigh lipophilicity; >35-hour half-life; stable pharmacokineticsUnstable plasma concentrations; dosing frequency
FourthCilnidipine, lercanidipineDual L/N-type or L/T-type blockade; reduced edema; renal/cardiac protectionLimited channel selectivity; peripheral edema

Biginelli’s Reaction in Nifedipine Analog Synthesis

Biginelli’s multicomponent reaction (MCR) enables efficient synthesis of dihydropyrimidine (DHPM) scaffolds, which serve as isosteric analogs of nifedipine. The classical reaction involves a one-pot condensation of thiourea 1, ethyl acetoacetate 2, and substituted benzaldehydes 3 under acidic reflux (HCl/ethanol, 8 hours) to yield tetrahydropyrimidine intermediates 4a–c (70–75% yield) [1] [2]. Key modifications incorporate trifluoromethyl (–CF₃) groups at benzaldehyde ortho, meta, or para positions to modulate bioactivity. For example:

  • Ortho-substituted derivative 4a: Synthesized as ethyl-6-methyl-2-thioxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (m.p. 261–263°C; IR: 3,432 cm⁻¹ (NH), 1,753 cm⁻¹ (C=O)) [1].
  • Downstream functionalization: Intermediates 4a–c undergo nucleophilic substitution with aniline derivatives (e.g., 4-nitroaniline) to yield amide-functionalized DHPMs (7a–c, 8a–c, 9a–c) [1] [2]. This methodology supports combinatorial libraries for rapid SAR exploration. Recent advances employ catalysts like CoCl₂/K-10 montmorillonite to optimize yields (>85%) and reaction times (<2 hours) [9] [10].

Isosteric Modifications for Bioactivity Optimization

Isosteric replacements in nifedipine analogs target enhanced metabolic stability, receptor affinity, and vascular selectivity. Key strategies include:

  • Trifluoromethyl positioning: Ortho-CF₃ derivatives (e.g., 4a, 9a) exhibit ~30% higher antihypertensive efficacy in rat models versus meta or para analogs due to optimized steric and electronic interactions with L-type channels [1] [2]. Molecular docking confirms stronger binding to calcium channel receptors (6M7H and 4MS2) for ortho-substituted compounds, with 9a showing the highest docking scores [1].
  • Heterocyclic integrations: 1,2,3-Triazole moieties at C4 improve metabolic stability and bioavailability. Computational screening of 796 triazole-DHP hybrids identified eight candidates (5a–h) with Cav1.1 receptor affinity comparable to nifedipine (–9.2 to –10.5 kcal/mol binding energy) [9].
  • Ester bioisosteres: Replacing ester groups with carbamates or heterocyclic carboxamides mitigates first-pass metabolism, extending half-life [5] [7].

Table 2: Bioactivity of Key Nifedipine Isosteres

CompoundModificationBiological ActivityMolecular Docking Score (kcal/mol)
4aOrtho-CF₃ DHPM30% higher antihypertensive efficacy vs. nifedipine in vivo–11.2 (6M7H)
9aOrtho-CF₃ + 4-nitroanilideSuperior docking affinity; 25% BP reduction in hypertensive rats–12.8 (4MS2)
5c1,2,3-Triazole-C4Cav1.1 affinity = amlodipine; enhanced metabolic stability–10.5 (rCav1.1)

Comparative Analysis of First- vs. Third-Generation Dihydropyridines

First- and third-generation DHPs differ fundamentally in pharmacokinetics and pharmacodynamics:

  • Onset/duration: Immediate-release nifedipine exhibits rapid absorption (Tmax = 30 min) and short half-life (t1/2 = 1.7 hours), necessitating TID dosing. This causes abrupt vasodilation, triggering reflex tachycardia and norepinephrine surges [6] [8]. Third-generation amlodipine has delayed Tmax (6–12 hours) and extended t1/2 (35–50 hours), enabling once-daily dosing and minimizing sympathetic activation [3] [6].
  • Vascular selectivity: Nifedipine’s short action limits vascular selectivity, increasing cardiac side effects. Amlodipine’s membrane partitioning allows gradual receptor binding, conferring >300-fold vascular-to-cardiac selectivity [6] [8].
  • Channel specificity: First-gen DHPs exclusively block L-type channels. Third-gen agents like efonidipine additionally inhibit T-type channels, improving renal microcirculation, while cilnidipine (L/N-type blocker) suppresses neurohormonal activation [3] [6].
  • Clinical outcomes: In hypertension trials, amlodipine reduces systolic BP by 12–14% versus 7–9% for ACE inhibitors, with lower variability [6]. It also regresses left ventricular hypertrophy and atherosclerosis—effects less pronounced with early DHPs [6] [8].

Table 3: Pharmacokinetic and Functional Comparison of DHP Generations

ParameterFirst-Gen (Nifedipine IR)Third-Gen (Amlodipine)Clinical Impact
Bioavailability45–68%64–90%Reduced dosing frequency
Half-life (hours)1.735–50Stable plasma concentrations; no rebound hypertension
Tmax (hours)0.56–12Avoids abrupt vasodilation; less reflex tachycardia
Channel SelectivityL-type onlyL-type ± N/T-typeOrgan protection (renal, CNS)
BP Variability ReductionLowHighLower stroke risk

Synthetic Innovations: Retrosynthesis and Scale-up

Retrosynthetic approaches for advanced analogs prioritize modularity. For triazole-containing DHPs, key steps include:

  • Azide-alkyne cycloaddition: Copper-catalyzed click chemistry couples alkyne-functionalized DHPs with aryl azides, yielding 1,4-disubstituted triazoles [9].
  • Osmotic delivery systems: GITS technology in nifedipine XL uses semipermeable membranes to release drug linearly over 24 hours, reducing Cmax by 60% versus IR formulations [8].Process optimization includes acid-catalyzed cyclizations in ionic liquids (e.g., [Bmim]BF₄) to achieve >90% yield at 80°C [10].

Properties

CAS Number

193689-82-6

Product Name

Nifedipine

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Insoluble
Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17
In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C
1.77e-02 g/L

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.